Histatin 5 acetate

Description

Overview of Salivary Histatins and their Physiological Significance

Histatins are a family of cationic and histidine-rich antimicrobial proteins that are integral components of the innate immune system. wikipedia.org These proteins are crucial for maintaining homeostasis within the oral cavity, contributing to the formation of the acquired enamel pellicle and the binding of metal ions. wikipedia.org

Secreted by the parotid, submandibular, and sublingual salivary glands, histatins are encoded by two genes, HTN1 and HTN3. mdpi.comnih.gov The primary members of this family are Histatin 1, Histatin 3, and Histatin 5. wikipedia.org Histatin 1 and 3 are considered the parent proteins. acs.org Post-translational proteolytic cleavage of these parent molecules gives rise to various smaller histatin fragments. mdpi.comnih.gov For instance, Histatin 5 is a 24-amino acid peptide derived from the proteolysis of Histatin 3. wikipedia.orgmdpi.comnih.gov

The concentration of total histatins in saliva secreted from unstimulated parotid glands is approximately 53 μg/ml. asm.org The most prominent forms, Histatin 1, 3, and 5, each constitute about 20-30% of the total histatin content in human saliva. nih.gov

| Histatin | Number of Amino Acids | Origin |

|---|---|---|

| Histatin 1 | 38 | Product of HTN1 gene |

| Histatin 3 | 32 | Product of HTN3 gene |

| Histatin 5 | 24 | Proteolytic fragment of Histatin 3 |

The histatin family of proteins contributes significantly to the innate immune defense within the oral cavity. wikipedia.org Their functions are multifaceted, encompassing antimicrobial and antifungal activities, wound healing, and the maintenance of mineral balance. nih.gov Histatins exhibit a broad spectrum of antifungal activity against various oral fungal pathogens. mdpi.com Notably, they are effective against Candida albicans, the most common cause of oral fungal infections, as well as Cryptococcus neoformans and Aspergillus fumigatus. mdpi.comasm.org

Beyond their antimicrobial properties, histatins play a role in tissue regeneration and wound healing. nih.govnih.gov They have been identified as major factors in human saliva that stimulate wound closure. mdpi.com Additionally, Histatin 1 is involved in the remineralization of tooth enamel and can inhibit the formation of microbial biofilms on teeth, thereby helping to prevent dental caries. mdpi.com The ability of histatins to precipitate tannins also prevents their absorption in the digestive system. wikipedia.org

Specificity of Histatin 5 within the Histatin Family and its Biological Relevance

Within the histatin family, Histatin 5 is recognized as the most potent member concerning its antifungal activity. asm.orgasm.orgnih.gov It demonstrates strong fungicidal effects against pathogenic fungi such as Candida albicans, Candida kefyr, Candida krusei, Candida parapsilosis, Cryptococcus neoformans, and Aspergillus fumigatus. asm.orgnih.gov The mechanism of action of Histatin 5 is distinct from many other innate immune proteins. Instead of causing membrane lysis, its targets are intracellular. asm.orgasm.orgnih.gov Histatin 5 binds to the cell wall of C. albicans and is internalized in an energy-dependent process. asm.orgasm.orgnih.gov Once inside the fungal cell, it can interfere with mitochondrial functions and induce oxidative stress, ultimately leading to cell death through volume dysregulation and ion imbalance. asm.orgasm.orgnih.gov

The antimicrobial activity of Histatin 5 is concentrated in the C-terminal region of the peptide, specifically between amino acid residues 11 to 24. mdpi.com The histidine-rich nature of these peptides is crucial for their function, as the removal of histidine residues, particularly in Histatin 5, has been shown to reduce its antifungal efficacy. wikipedia.org Furthermore, Histatin 5 has been found to inhibit host matrix metalloproteinases MMP-2 and MMP-9, as well as bacterial proteases called gingipains from Porphyromonas gingivalis, suggesting a role in protecting oral tissues from breakdown during periodontal disease. nih.gov This inhibitory action is primarily located in the C-terminal part of the molecule. nih.gov

| Biological Activity | Target Organism/Molecule | Mechanism of Action |

|---|---|---|

| Antifungal | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Intracellular action, mitochondrial disruption, oxidative stress, ion imbalance |

| Enzyme Inhibition | MMP-2, MMP-9, Gingipains | Inhibition of host and bacterial proteases |

Structure

2D Structure

Properties

Molecular Formula |

C135H199N51O35 |

|---|---|

Molecular Weight |

3096.3 g/mol |

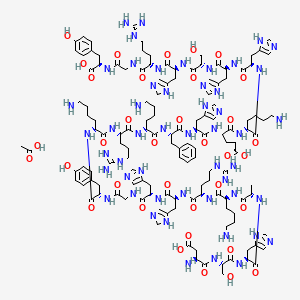

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C133H195N51O33.C2H4O2/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74;1-2(3)4/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154);1H3,(H,3,4)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-;/m0./s1 |

InChI Key |

PFSSIXIOWQVAFW-OOOCUESJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Antimicrobial Activities of Histatin 5 Acetate

Antifungal Efficacy Against Pathogenic Yeasts and Fungi

Histatin 5 is a well-documented antifungal agent with significant activity against a variety of pathogenic yeasts and fungi. mdpi.comnih.gov Its fungicidal properties have been observed against several clinically relevant species, including various Candida species, Cryptococcus neoformans, and Saccharomyces cerevisiae. mdpi.comresearchgate.net

Activity against Candida albicans and Non-albicans Candida Species

Histatin 5 demonstrates potent antifungal activity against Candida albicans, the most common fungal pathogen in humans, as well as a range of non-albicans Candida species. nih.govmdpi.comnih.gov Studies have shown that Histatin 5 can effectively kill various oral isolates of Candida species. For instance, a concentration of 50 µM of Histatin 5 was found to kill over 95% of Candida tropicalis and Candida guilliermondii isolates, and more than 90% of Candida parapsilosis and Candida krusei. nih.gov However, Candida glabrata has been shown to be less sensitive to the peptide. nih.gov The peptide's mechanism of action against C. albicans is multifaceted, involving initial binding to the cell wall, followed by translocation into the cytoplasm where it can disrupt mitochondrial respiration through the formation of reactive oxygen species (ROS). plos.orghellobio.complos.org

Inhibition of Planktonic Growth and Biofilm Formation

Histatin 5 effectively inhibits the growth of planktonic (free-floating) Candida cells and also demonstrates significant activity against Candida biofilms. nih.govnih.gov Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antifungal agents. nih.govscielo.br Histatin 5 has been shown to reduce the metabolic activity of C. albicans biofilms. scielo.brpacific.edu For some strains of C. albicans, the concentration of Histatin 5 that causes a 50% reduction in metabolic activity (RMA) in biofilms is comparable to the inhibitory concentration for planktonic cells. nih.gov Specifically, for certain C. albicans strains, the 50% RMA was observed at concentrations ranging from 1.7 to 6.9 µM, while the 50% inhibitory concentration (IC50) for planktonic cells was between 2.6 and 4.8 µM. nih.gov Furthermore, Histatin 5 can inhibit the formation of biofilms by interfering with the yeast-to-hyphae transition, a critical step in biofilm development. researchgate.netnih.gov At a concentration of 150 µg/mL, Histatin 5 has been observed to significantly decrease biofilm thickness by 41.2%. scielo.br

| Strain | Biofilm (50% RMA in µM) | Planktonic (IC50 in µM) |

|---|---|---|

| GDH18 | 4.6 +/- 2.2 | 3.0 +/- 0.5 |

| UTR-14 | 6.9 +/- 3.7 | 2.6 +/- 0.1 |

| 6122/06 | 1.7 +/- 1.5 | 4.8 +/- 0.5 |

Efficacy against Fluconazole-Resistant Strains

A significant attribute of Histatin 5 is its effectiveness against fluconazole-resistant strains of Candida. nih.govmdpi.com Fluconazole is a commonly used antifungal drug, and resistance to it poses a significant clinical challenge. nih.gov Research has demonstrated that Histatin 5 and its derivatives, such as P113, are effective against fluconazole-resistant C. albicans. mdpi.comnih.gov Histatin 5 has been shown to inhibit the formation of biofilms by fluconazole-resistant clinical isolates of C. albicans. researchgate.netnih.gov One study found that Histatin 5 decreased the metabolic activity of a fluconazole-resistant C. albicans biofilm by 14% at a concentration of 1.1 µg/mL, and up to 41% at 150 µg/mL. scielo.br This suggests that Histatin 5 may operate through a different mechanism than fluconazole, making it a potential therapeutic option for infections caused by resistant strains. nih.gov

Activity against Other Fungal Pathogens (e.g., Cryptococcus neoformans, Saccharomyces cerevisiae, Candida auris)

The antifungal activity of Histatin 5 extends beyond the Candida genus. It has been shown to have potent fungicidal activity against Cryptococcus neoformans, an opportunistic fungal pathogen that can cause severe infections, particularly in immunocompromised individuals. mdpi.comnih.gov The cidal activity of Histatin 5 against C. neoformans is reported to be as high as its activity against C. albicans. nih.gov

Histatin 5 is also active against Saccharomyces cerevisiae, a yeast species often used as a model organism in fungal research. mdpi.comresearchgate.net Studies have shown that Histatin 5 can revert the multidrug resistance phenotype in a resistant strain of S. cerevisiae, suggesting its potential as an MDR inhibitor. nih.govresearchgate.net Specifically, 2.5 µg and 5 µg of Histatin 5 were able to chemosensitize a resistant strain to fluconazole. nih.govscispace.com

Furthermore, Histatin 5 has demonstrated significant efficacy against the emerging multidrug-resistant pathogen Candida auris. researchgate.netnih.gov The majority of clinical isolates of C. auris, including those resistant to fluconazole, have been found to be highly sensitive to Histatin 5. nih.gov At a concentration of 7.5 µM, Histatin 5 was able to kill 55% to 90% of C. auris cells. nih.gov

Antibacterial Spectrum and Selectivity

While renowned for its antifungal properties, Histatin 5 also possesses a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. hellobio.comnih.gov

Activity against Select Gram-Positive and Gram-Negative Bacterial Species

Histatin 5 has demonstrated bactericidal activity against several of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance and are a common cause of nosocomial infections. nih.govfrontiersin.org

The peptide shows notable killing activity against S. aureus (60-70% killing) and A. baumannii (85-90% killing). nih.govfrontiersin.org It is also highly effective against P. aeruginosa, causing over 99% killing in 10 mM sodium phosphate (B84403) buffer. nih.govfrontiersin.org Additionally, Histatin 5 is active against Enterobacter cloacae (60-80% killing) and E. faecium (20-60% killing). nih.govfrontiersin.org Interestingly, while it shows no activity against planktonic K. pneumoniae, it can kill approximately 20% of K. pneumoniae cells within a biofilm. frontiersin.org The mechanism of bacterial killing by Histatin 5 appears to vary between species, with evidence suggesting membrane disruption for P. aeruginosa and A. baumannii, while killing of E. faecium and E. cloacae requires internalization and is energy-dependent. nih.govfrontiersin.org In contrast, its activity against S. aureus is non-lytic and energy-independent. nih.govfrontiersin.org However, some studies have found that Histatin 5 does not kill several species of oral streptococci, suggesting a degree of selectivity in its antibacterial action. acs.org

| Bacterial Species | Percent Killing by Histatin 5 |

|---|---|

| Enterococcus faecium | 20-60% |

| Staphylococcus aureus | 60-70% |

| Klebsiella pneumoniae (planktonic) | No activity |

| Klebsiella pneumoniae (biofilm) | ~20% |

| Acinetobacter baumannii | 85-90% |

| Pseudomonas aeruginosa | >99% |

| Enterobacter cloacae | 60-80% |

Absence of Activity against Oral Streptococcal Species under Physiological Conditions

While Histatin 5 is well-regarded for its potent antifungal properties, particularly against Candida albicans, its efficacy as a bactericidal agent against common oral streptococci under physiological conditions is notably absent. nih.govfrontiersin.org Research has demonstrated that Histatin 5 does not kill several species of oral and oropharyngeal streptococci in experimental conditions designed to mimic the composition and characteristics of human saliva. acs.orgnih.gov

Detailed studies have investigated the bactericidal effects of Histatin 5 against a panel of seven streptococcal species that are prevalent colonizers of the human oral cavity and oropharynx. acs.orgnih.gov Initial experiments were conducted in a dilute phosphate buffer, where concentrations of up to 50 μM Histatin 5—a level comparable to total histatin concentrations in fresh salivary secretions—failed to produce any killing of the tested streptococcal species, even over an extended 24-hour period. acs.org

To more accurately reflect the oral environment, subsequent assays were performed in a synthetic "saliva buffer," which approximates the pH and ionic composition of natural saliva. acs.org Under these more physiologically relevant conditions, Histatin 5 again demonstrated no bactericidal activity against any of the seven streptococcal species tested. acs.orgnih.gov The species tested include:

Streptococcus anginosus

Streptococcus gordonii

Streptococcus mutans

Streptococcus oralis

Streptococcus pyogenes

Streptococcus salivarius

Streptococcus sanguinis

Interestingly, the high ionic strength of the artificial saliva buffer was also found to inhibit the activity of Histatin 5 against control organisms that it typically kills, suggesting that the ionic conditions in saliva likely interfere with the electrostatic binding of the peptide to bacterial cell surfaces, a crucial step for its antimicrobial action. acs.org Further investigation into the role of metal ions revealed that the addition of Zinc (Zn(II)) did not alter this outcome; Histatin 5's lack of activity against these streptococci was independent of zinc concentration. nih.govnih.govresearchgate.net

This selective inactivity suggests that histatins may play a role in shaping the natural composition of the oral microbiome by suppressing the growth of certain microbes, like C. albicans, while not affecting the viability of commensal streptococci. acs.orgnih.gov

Research Findings on Histatin 5 Activity against Oral Streptococci

The following table summarizes the findings from studies examining the effect of Histatin 5 on various oral streptococcal species under conditions mimicking human saliva.

| Streptococcal Species | Observed Activity of Histatin 5 (Physiological Conditions) | Reference |

|---|---|---|

| S. anginosus | No bactericidal activity observed | acs.orgnih.gov |

| S. gordonii | No bactericidal activity observed | frontiersin.orgacs.orgnih.gov |

| S. mutans | No bactericidal activity observed | acs.orgnih.gov |

| S. oralis | No bactericidal activity observed | acs.orgnih.gov |

| S. pyogenes | No bactericidal activity observed | acs.orgnih.gov |

| S. salivarius | No bactericidal activity observed | acs.orgnih.gov |

| S. sanguinis | No bactericidal activity observed | acs.orgnih.gov |

Mechanisms of Action of Histatin 5 Acetate

Fungal Cell Interaction and Internalization Pathways

The initial and crucial steps in the antifungal action of Histatin 5 acetate (B1210297) involve its recognition of and entry into the fungal cell. This process is highly specific and energy-dependent, distinguishing it from antimicrobial peptides that cause non-specific membrane lysis.

Binding to Fungal Cell Surface Receptors (e.g., Ssa1 and Ssa2 Proteins)

Histatin 5 initiates its antifungal activity by binding to specific proteins on the fungal cell wall. Research has identified the heat shock proteins Ssa1p and Ssa2p, members of the Hsp70 family, as key cell envelope binding partners for Histatin 5 in Candida albicans. nih.govnih.govresearchgate.net Of these, Ssa2p appears to play a more significant role in the binding and subsequent translocation of the peptide into the fungal cell. nih.gov Studies using Saccharomyces cerevisiae mutants have demonstrated that deletion of both SSA1 and SSA2 genes significantly reduces the binding and killing activity of Histatin 5. nih.gov

The interaction between Histatin 5 and Ssa2p is specific, with the peptide binding to non-conventional sites within the ATPase domain of the chaperone protein. nih.govresearchgate.net The presence of nucleotides, while not essential for binding, can enhance the binding affinity by as much as tenfold. nih.gov This initial binding is a critical step that localizes the peptide on the cell surface, facilitating its subsequent uptake. asm.org

| Receptor Protein | Organism | Role in Histatin 5 Action | Key Findings |

| Ssa1p | Candida albicans, Saccharomyces cerevisiae | Cell envelope binding receptor | Co-localized with Histatin 5 binding protein. Deletion mutants show reduced killing. nih.gov |

| Ssa2p | Candida albicans | Major cell wall binding partner for translocation | Plays a more critical role than Ssa1p in peptide uptake and killing. nih.gov Histatin 5 binds to the ATPase domain. nih.gov |

Translocation into Fungal Cytosol via Polyamine Transporters (Dur3, Dur31)

Following its binding to cell surface receptors, Histatin 5 is actively transported into the fungal cytoplasm. This process is not passive but is mediated by specific transporters, namely the polyamine transporters Dur3p and Dur31p. nih.govnih.govresearchgate.net Histatin 5, being a cationic peptide, is thought to mimic natural polyamines like spermidine, allowing it to be recognized and internalized by these transporters. nih.govnih.gov

Evidence for the involvement of these transporters comes from several lines of research. Deletion of the DUR3 and DUR31 genes in C. albicans leads to a significant decrease in both spermidine uptake and sensitivity to Histatin 5. nih.govnih.gov Conversely, overexpression of DUR3 results in increased sensitivity to the peptide. nih.gov Furthermore, competitive inhibition assays have shown that Histatin 5 acts as a competitive analog of spermidine for uptake into fungal cells. nih.govnih.gov This energy-dependent translocation is a key step that delivers the peptide to its intracellular targets. asm.org

| Transporter Protein | Organism | Function | Impact on Histatin 5 Activity |

| Dur3p | Candida albicans | Polyamine (spermidine) transporter | Major transporter for Histatin 5 internalization. Deletion reduces uptake and killing. nih.govnih.gov |

| Dur31p | Candida albicans | Polyamine (spermidine) transporter | Contributes to Histatin 5 uptake. Deletion in combination with Dur3 further reduces sensitivity. nih.govnih.gov |

Intracellular Target Modulation and Cellular Dysfunction

Once inside the fungal cell, Histatin 5 acetate exerts its candidacidal effects by targeting and disrupting key cellular processes, leading to a cascade of events that culminate in cell death.

Inhibition of Mitochondrial Respiration

A primary intracellular target of Histatin 5 is the mitochondrion. pnas.orgnih.gov The peptide has been shown to inhibit the mitochondrial respiratory chain in C. albicans. nih.govpnas.orgtorvergata.itnih.gov This inhibition is observed in both isolated mitochondria and intact fungal cells and is dependent on the dose and duration of exposure to the peptide. nih.govpnas.org Studies on isolated mammalian mitochondria have suggested that the inhibition may occur at the level of Complex I of the respiratory chain. torvergata.itnih.gov The disruption of mitochondrial respiration is a critical step, as non-respiring yeast cells show reduced sensitivity to Histatin 5, indicating that active metabolism is necessary for its killing activity. nih.govasm.org

Induction of Reactive Oxygen Species (ROS) Generation

The inhibition of the mitochondrial respiratory chain by Histatin 5 is closely linked to the generation of reactive oxygen species (ROS). pnas.orgnih.gov The disruption of electron flow in the respiratory chain can lead to the out-of-sequence transfer of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other ROS. pnas.org Several studies have demonstrated that Histatin 5 induces ROS formation in both whole C. albicans cells and isolated mitochondria, and that the levels of ROS correlate with cell death. nih.gov The candidacidal effect of Histatin 5 can be prevented by the presence of oxygen scavengers. nih.gov However, it is worth noting that some studies have questioned the direct role of ROS in Histatin 5-mediated killing, suggesting that the observed fluorescence from ROS-sensitive probes may be an artifact of mitochondrial membrane potential changes. nih.govportlandpress.com

Membrane Permeabilization and Efflux of Intracellular Contents (e.g., ATP, K+, Mg2+)

While Histatin 5 does not cause widespread membrane lysis in the manner of some other antimicrobial peptides, it does induce a degree of membrane permeabilization, leading to the efflux of vital intracellular components. asm.orgportlandpress.com This is considered a downstream effect of its intracellular actions rather than a primary mechanism of killing. The peptide triggers the release of small molecules and ions, including adenosine triphosphate (ATP), potassium (K+), and magnesium (Mg2+). nih.govnih.gov The efflux of ATP is a particularly well-documented phenomenon and is thought to contribute to cell death, possibly by acting as a signal for cytotoxicity. asm.orgnih.govmdpi.com The loss of these essential molecules and the resulting ionic imbalance disrupt cellular homeostasis and contribute to the ultimate demise of the fungal cell. nih.gov

| Intracellular Content | Effect of Histatin 5 | Consequence |

| ATP | Induces non-lytic release from the cell. asm.orgnih.govmdpi.comresearchgate.net | Contributes to cell death, may act as a cytotoxic signal. asm.orgnih.gov |

| Potassium (K+) | Causes efflux from the cell. nih.govnih.gov | Leads to ion imbalance and volume dysregulation. nih.gov |

| Magnesium (Mg2+) | Causes efflux from the cell. nih.gov | Disrupts cellular homeostasis. |

Activation of Fungal Stress Response Pathways (e.g., Hog1 Mitogen-Activated Protein Kinase Pathway)

This compound (Histatin 5) triggers a significant stress response in fungal pathogens like Candida albicans, primarily through the activation of the High-Osmolarity Glycerol (HOG) pathway, a critical mitogen-activated protein kinase (MAPK) cascade. asm.orgnih.gov The interaction of Histatin 5 with fungal cells induces a rapid efflux of ions and ATP, leading to a loss of cell volume and creating osmotic stress. asm.orgresearchgate.net This osmotic imbalance is a key trigger for the activation of the Hog1 MAPK pathway. mdpi.comnih.gov

Activation of this pathway is demonstrated by the phosphorylation of the Hog1 protein in C. albicans cells upon treatment with Histatin 5. asm.orgmdpi.com This activation leads to a global transcriptional response aimed at mitigating osmotic stress. nih.gov Key responses include the increased expression of genes involved in the synthesis of glycerol, a compatible solute that helps restore osmotic balance, and genes associated with the general stress response. asm.orgnih.gov

The critical role of this pathway in defending against Histatin 5 is highlighted by studies using mutant fungal strains. C. albicans mutants lacking the HOG1 gene (hog1/hog1) are significantly more susceptible to the fungicidal effects of Histatin 5 compared to wild-type strains. asm.orgasm.org Conversely, prestressing the fungal cells with an osmotic agent like sorbitol can make them less sensitive to subsequent treatment with Histatin 5, further cementing the link between the peptide's action and the osmotic stress response. nih.gov

| Pathway Component | Role in Response to Histatin 5 | Experimental Observation |

| Histatin 5 | Induces ion and ATP efflux, causing cell volume loss. | Leads to osmotic stress in C. albicans. asm.org |

| Hog1 MAPK | Key mediator of the osmotic stress response. | Becomes phosphorylated (activated) in a dose-dependent manner following Histatin 5 treatment. asm.orgnih.gov |

| Downstream Genes | Adapt the cell to osmotic stress. | Upregulation of genes for glycerol synthesis (e.g., RHR2, SKO1) and general stress (e.g., HSP70, CTA1). asm.org |

| hog1/hog1 Mutant | Lacks the primary defense pathway against osmotic stress. | Shows significant hypersensitivity to Histatin 5. asm.orgasm.org |

Interaction with Host Micronutrients and Their Impact on Antimicrobial Activity

The antifungal potency of Histatin 5 is significantly modulated by the presence of copper ions (Cu²⁺ and Cu⁺). nih.gov Research has demonstrated that the availability of copper enhances the fungicidal activity of the peptide against C. albicans. nih.gov Co-treatment of C. albicans with Histatin 5 and supplemental copper can lower the effective concentration required for antifungal activity. For instance, one study reported that the half-maximal effective concentration (EC50) improved from approximately 5 µM for Histatin 5 alone to about 1 µM when combined with copper. nih.govmdpi.com Conversely, the use of a high-affinity copper-specific chelator can abolish the peptide's antifungal effects. nih.gov

The mechanism behind this enhancement involves a direct interaction between Histatin 5 and copper. The peptide possesses specific histidine-rich sequences, including adjacent histidine residues (bis-His), that act as critical binding sites for copper ions. nih.gov This interaction facilitates a hyperaccumulation of copper within the fungal cell. nih.govoup.com X-ray fluorescence microscopy has revealed that Histatin 5 alters the distribution of cellular copper, leading to increased cell-associated copper levels. nih.govoup.com This model suggests that Histatin 5 not only binds copper but also facilitates its entry into the fungal cell, where the direct peptide-copper interaction contributes to enhanced cell killing. oup.com

| Condition | EC50 of Histatin 5 against C. albicans | Implication |

| Histatin 5 alone | ~5 µM | Baseline antifungal activity. nih.gov |

| Histatin 5 + Copper (Cu²⁺) | ~1 µM | Copper significantly enhances fungicidal potency. nih.govmdpi.com |

| Histatin 5 + Copper Chelator | Activity abrogated | Copper is crucial for the observed antifungal effect. nih.gov |

The interaction between Histatin 5 and zinc (Zn²⁺) is complex and appears to be context-dependent, influencing the peptide's activity through different mechanisms. Some studies have shown that the presence of extracellular zinc can inhibit the antifungal action of Histatin 5. duke.eduacs.orgnih.gov This inhibitory effect is linked to a reduction in the peptide's uptake by C. albicans. Confocal microscopy has revealed that in the presence of equimolar concentrations of zinc, Histatin 5 remains localized at the cell periphery and is not internalized, which prevents it from reaching its intracellular targets and causing cell death. duke.eduacs.orgnih.gov This effect can be reversed by adding a zinc chelator, which restores the peptide's ability to enter the cell and exert its fungicidal activity. acs.orgnih.gov This suggests a model where environmental zinc levels can act as an inhibitory switch for Histatin 5 activity. nih.gov

Conversely, other research indicates that zinc binding can potentiate the candidacidal activity of Histatin 5 through a different, uptake-independent mechanism. mdpi.com This pathway involves rapid ATP efflux and damage to the cell surface, possibly through pore formation, as zinc promotes the oligomerization of Histatin 5. mdpi.com This zinc-potentiated activity also triggers a distinct fungal stress response, leading to the strong and sustained activation of the cell wall integrity (CWI) signaling pathway, which is not observed with Histatin 5 alone. mdpi.com

In the context of nutritional immunity, where the host limits the availability of essential micronutrients like zinc to invading pathogens, Histatin 5's role is multifaceted. acs.org While it can bind zinc, its affinity is lower than that of other host proteins like calprotectin or fungal zincophores. mdpi.comnih.gov Therefore, it is less likely to contribute to fungal zinc starvation by direct sequestration. nih.gov Instead, it has been proposed that the host's sequestration of zinc (a key process in nutritional immunity) could remove the inhibitory effect of zinc on Histatin 5 uptake, thereby "activating" the peptide's primary killing mechanism. acs.orgnih.gov

Synergistic Antifungal Effects with Conventional Therapeutic Agents

Histatin 5 has been shown to exhibit synergistic antifungal effects when used in combination with certain conventional therapeutic agents, particularly amphotericin B. nih.gov This synergy allows for the use of lower, sub-inhibitory concentrations of both the peptide and the drug to achieve a potent antifungal effect. nih.gov Strong synergism between amphotericin B and Histatin 5 has been observed against a variety of fungal strains, including several species of Aspergillus, Candida, and Cryptococcus. nih.gov This effect was also noted against an amphotericin B-resistant laboratory mutant of C. albicans. nih.gov

Importantly, while the combination enhances the growth-inhibitory activity against fungi, it does not appear to increase the cytotoxicity of amphotericin B towards host cells, as its hemolytic activity remained unaffected in studies. nih.gov This suggests that such combination therapies could be a promising strategy to increase antifungal efficacy and potentially delay the development of drug resistance. nih.gov

However, synergistic effects are not universal across all antifungal drugs. Studies have found no enhanced activity when Histatin 5 analogues were combined with fluconazole or 5-flucytosine. nih.gov

| Antifungal Agent | Combined with Histatin 5 / Analogues | Outcome | Fungal Strains |

| Amphotericin B | Synergism | Enhanced growth inhibition. nih.gov | Aspergillus, Candida, Cryptococcus spp. nih.gov |

| Fluconazole | No enhanced activity | No synergistic effect observed. nih.gov | Not specified |

| 5-Flucytosine | No enhanced activity | No synergistic effect observed. nih.gov | Not specified |

Advanced Research on Histatin 5 Acetate Analogues and Delivery Systems

Structure-Activity Relationship Studies of Histatin 5

The biological activity of Histatin 5 is intrinsically linked to its specific amino acid sequence and structural characteristics. By systematically dissecting the peptide, researchers have identified key domains and conformational features that are crucial for its antimicrobial function.

The antimicrobial properties of the 24-amino-acid peptide Histatin 5 are primarily concentrated in its C-terminal region. mdpi.comnih.gov This area, specifically encompassing amino acid residues 11 to 24, is considered the functional domain essential for its candidacidal activity. mdpi.comnih.govnih.gov Through the analysis of various synthetic fragments of the Histatin 5 sequence, a 12-amino-acid fragment known as P113 was identified as the smallest portion that retains the full anticandidal activity of the parent peptide. mdpi.comasm.orgresearchgate.net

P113, corresponding to residues 4-15 of Histatin 5, has demonstrated potent activity against several Candida species, including Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. asm.orgresearchgate.net Further studies have confirmed that a minimum of 12 amino acid residues from the C-terminus are necessary to achieve optimal biological activity. researchgate.netresearchgate.net The identification of P113 as the core active fragment has been a pivotal discovery, enabling the development of smaller, potentially more cost-effective therapeutic agents based on the Histatin 5 scaffold. asm.org

| Peptide | Sequence | Description | Key Finding |

|---|---|---|---|

| Histatin 5 (Hst 5) | DSHAKRHHGYKRKFHEKHHSHRGY | 24-amino acid parent peptide. mdpi.comnih.gov | Most potent naturally occurring histatin against C. albicans. nih.govnih.gov |

| P113 | AKRHHGYKRKFH | 12-amino acid fragment of Hst 5 (residues 4-15). mdpi.comasm.org | Smallest fragment retaining full anticandidal activity comparable to Hst 5. asm.orgresearchgate.net |

| C-terminal domain | (residues 11-24) | Functional domain of Hst 5. mdpi.comnih.gov | Region where antimicrobial activity is concentrated. mdpi.comnih.gov |

Modifying the amino acid sequence of Histatin 5 and its fragments has been a key strategy to enhance their therapeutic properties. The cationic nature of the peptide is crucial for its function; research has shown that replacing two or more of the five basic (lysine and arginine) residues with uncharged amino acids results in a significant loss of anticandidal activity. asm.org Conversely, substituting the three histidine residues with hydrophobic residues did not eliminate its activity. asm.org

Specific amino acid substitutions have been engineered to improve proteolytic resistance, a major limitation of natural Histatin 5 which is susceptible to degradation by proteases secreted by C. albicans (secreted aspartyl proteases, or Saps). berkeley.edunih.gov Key findings include:

K17R Substitution : Replacing lysine (B10760008) at position 17 with arginine (K17R) increases the peptide's resistance to proteolysis. nih.govnih.gov

K11R Substitution : Replacing lysine at position 11 with arginine (K11R) enhances the peptide's antifungal activity. nih.govnih.gov

K11R-K17R Double Substitution : A peptide containing both the K11R and K17R modifications combines the benefits of each, resulting in a single analogue with both improved proteolytic resistance and enhanced antifungal activity. nih.govmdpi.comnih.gov

K17L Substitution : Replacing lysine at position 17 with leucine (K17L) substantially increases both the stability and the antifungal activity of Histatin 5 in the presence of Saps. berkeley.eduuniv-grenoble-alpes.fr

Lysine to Glutamine Substitution : The substitution of lysine residues at positions 2 and 10 in the P113 fragment with glutamine (P-113Q2.10) leads to the inactivation of the peptide, highlighting the importance of these specific cationic residues for transport into the fungal cell and subsequent killing. nih.govnih.govasm.org

These studies demonstrate that rational, single-residue substitutions can significantly improve the therapeutic potential of Histatin 5. nih.gov

| Original Residue | Substitution | Resulting Peptide | Impact on Properties |

|---|---|---|---|

| K11 | Arginine (R) | K11R | Enhanced antifungal activity. nih.govnih.gov |

| K17 | Arginine (R) | K17R | Increased resistance to proteolysis. nih.govnih.gov |

| K11, K17 | Arginine (R) | K11R-K17R | Combines enhanced activity and proteolytic resistance. nih.govmdpi.comnih.gov |

| K17 | Leucine (L) | K17L | Substantially increased stability and antifungal activity. berkeley.eduuniv-grenoble-alpes.fr |

| K5 | Arginine (R) | K5R | Modestly improved stability in saliva. berkeley.eduuniv-grenoble-alpes.fr |

| Lysines (in P113) | Glutamine (Q) | P-113Q2.10 | Inactivation of candidacidal activity. nih.govnih.govasm.org |

The three-dimensional structure of Histatin 5 is adaptable. In aqueous solutions, it generally lacks a defined secondary structure and exists in an unordered state. nih.gov However, in membrane-mimetic or non-aqueous environments, such as in the presence of trifluoroethanol (TFE), it adopts an α-helical conformation. nih.govresearchgate.netnih.gov The C-terminal functional domain is necessary for this α-helicity, which initially suggested that this structure was important for its fungicidal activity. nih.gov

However, further research has challenged the direct correlation between α-helicity and candidacidal function. Studies using Histatin 5 variants where specific residues were replaced with proline, a known α-helix breaker, produced conflicting results. nih.govresearchgate.net One variant with three proline substitutions (3P) had less helical structure than the unaltered peptide but displayed a similar level of candidacidal activity. nih.govresearchgate.net In contrast, variants with one or two proline substitutions showed lower activity despite having more helical character than the 3P variant. nih.govresearchgate.net These findings suggest that the α-helical content does not directly correlate with the peptide's killing ability and that the α-helix may not be a critical structural requirement for the anticandidal activity of Histatin 5. nih.gov

Peptide Engineering and Design of Novel Histatin 5 Analogues

Building on the foundation of structure-activity relationship studies, researchers have actively engineered novel peptides to create improved versions of Histatin 5. This involves both the synthesis of modified fragments and the creation of hybrid molecules that combine Histatin 5 with other bioactive compounds.

The synthesis of modified peptides derived from Histatin 5 is a key area of research. P113, the active 12-amino-acid fragment, is frequently synthesized for research and development as a potential therapeutic agent. asm.orgmedchemexpress.com Other novel peptides have been designed based on the functional domain of Histatin 5 with the goal of improving antifungal action and minimizing degradation by salivary enzymes. mdpi.com

One such study involved the solid-phase peptide synthesis (SPPS) of five peptides, including one designated 0WHst5 and another based on the P113 sequence (WP113). mdpi.com The study also created even smaller fragments (8WH5, 7WH5, and 6WH5) by removing amino acids that are known targets for salivary proteases. mdpi.com The results showed that these smaller, newly designed peptides demonstrated greater antifungal action and slower degradation in whole saliva compared to 0WHst5 and WP113, making them promising molecules for further development. mdpi.comresearchgate.net

Creating hybrid peptides by conjugating Histatin 5 or its fragments to other molecules is an innovative strategy to enhance its function.

Histatin 5-Spermidine Conjugates : Research has shown that Histatin 5 enters fungal cells by utilizing the native polyamine transporters. nih.govasm.org Based on this, a conjugate peptide was constructed linking spermidine (Spd), a polyamine, to the active fragment of Histatin 5 (Hst 54–15). nih.govresearchgate.net These Histatin 5-spermidine conjugates were found to have enhanced uptake into Candida cells and significantly greater candidacidal efficacy than the parent peptide. nih.govasm.org The conjugates, which adopt extended random coil conformations in solution, represent a new class of peptide-based drugs with high selectivity for fungi. nih.govnih.gov

Histatin 5-Halocidin Hybrid Peptides : Another approach involves creating hybrid peptides with halocidin, an antimicrobial peptide known to attack the cell membrane of Candida. nih.govplos.orgnih.gov Six different hybrid peptides were designed by conjugating Histatin 5 and halocidin. plos.orgnih.gov Several of these hybrids, notably di-PH2, di-WP2, and HHP1, showed stronger and broader anticandidal activity than the parent peptides alone, without exhibiting cytotoxicity in laboratory tests. mdpi.complos.orgnih.gov These hybrids leverage different mechanisms of action; the Histatin 5 component targets intracellular components after translocation, while the halocidin component disrupts the cell membrane. nih.govplos.orgnih.gov

Strategies for Enhancing Proteolytic Stability in Physiological Environments

A significant challenge in the therapeutic application of Histatin 5 is its susceptibility to degradation by proteases present in the oral cavity. nih.govmdpi.com This proteolytic degradation can reduce or inactivate its antifungal activity, limiting its clinical efficacy. mdpi.comresearchgate.net

Resistance to Salivary Proteases and Fungal Secreted Aspartic Proteases (Saps)

Histatin 5 (Hst5) is vulnerable to degradation by enzymes naturally present in human saliva and, critically, by a family of ten secreted aspartic proteases (Saps) produced by the fungal pathogen Candida albicans. researchgate.netnih.govnih.gov These Saps are known virulence factors that can cleave and inactivate Hst5. researchgate.netnih.govnih.gov Specifically, Saps such as Sap1, Sap2, Sap3, and Sap9 have been shown to degrade the peptide, while Sap5, Sap6, and Sap10 appear to have no degrading effect. nih.govresearchgate.net The proteolytic cleavage by native salivary enzymes and fungal Saps represents one of the greatest challenges to overcome in developing Hst5 as a therapeutic agent. mdpi.com

Design of Protease-Resistant Variants through Amino Acid Substitutions

To counter proteolytic degradation, researchers have focused on creating variants of Histatin 5 by substituting specific amino acids in its sequence. mdpi.comnih.gov The primary goal is to modify the cleavage sites preferred by proteases without compromising the peptide's antifungal potency. nih.gov Studies have investigated substitutions at the lysine (K) residues located at positions 5, 11, 13, and 17. nih.govberkeley.edu

Research has shown that replacing certain lysine residues can significantly enhance stability against specific Saps. For instance, the K17L (lysine to leucine at position 17) modification substantially increased the stability of Hst5 in the presence of Saps. nih.govberkeley.edu Similarly, the K5R (lysine to arginine at position 5) variant showed improved stability. nih.govuniv-grenoble-alpes.fr In contrast, other substitutions, such as K11L and K13L, rendered the peptide more susceptible to proteolysis by Sap1, Sap2, Sap3, and Sap9. nih.govberkeley.edu The K17R (lysine to arginine at position 17) substitution has also been found to increase resistance to proteolysis. nih.gov These findings demonstrate that rational, single-residue substitutions can be a promising strategy for enhancing the proteolytic stability and therapeutic potential of antifungal peptides. berkeley.edu

Table 1: Proteolytic Stability of Histatin 5 (Hst5) Variants after Incubation with C. albicans Secreted Aspartic Proteases (Saps)

| Peptide Variant | % Intact Peptide Remaining (vs. Sap1) | % Intact Peptide Remaining (vs. Sap2) | % Intact Peptide Remaining (vs. Sap3) |

|---|---|---|---|

| Hst5 (Parent) | Not specified | 50.4% | 43.3% |

| K5R | 56.8% | Not specified | Not specified |

| K11R | <26.0% | Not specified | Degraded at levels comparable to Hst5 |

| K17L | 47.8% | Not specified | 72.9% |

| K5L | <26.0% | Not specified | 0.5% - 3.9% |

| K11L | <26.0% | Not specified | 0.5% - 3.9% |

| K13L | <26.0% | Not specified | 0.5% - 3.9% |

Data synthesized from studies on amino acid substitutions in Histatin 5. nih.gov

Novel Delivery System Development for Targeted Application

To protect Histatin 5 from the physiological environment of the oral cavity and ensure its delivery to the target site, advanced delivery systems are being developed. These systems aim to provide sustained and controlled release, enhancing the peptide's therapeutic effect.

Bioadhesive Hydrogel Formulations (e.g., Hydroxypropyl Methylcellulose)

Bioadhesive hydrogels are an ideal vehicle for the topical delivery of therapeutic agents like Histatin 5 to the oral mucosa. nih.gov A formulation using hydroxypropyl methylcellulose (HPMC) has been developed as a biocompatible delivery system for Hst-5. nih.govnih.gov These hydrogel networks can be designed to have specific properties, such as viscosity and drug diffusion rates, that are critical for optimal performance. nih.gov

Studies have shown that HPMC hydrogels can provide a controlled, sustained release of Histatin 5. nih.govnih.govresearchgate.net In vitro testing of an HPMC-based formulation demonstrated that approximately 85% of the encapsulated Histatin 5 was released within one hour. researchgate.net This type of delivery system allows for the distribution of the peptide to affected tissues over a sufficient period, which is necessary to prevent and treat infections like oral candidiasis. nih.gov The gel's bioadhesive nature helps it to remain at the site of application, prolonging the contact time between the peptide and the target pathogens. mdpi.com

Table 2: Characteristics of a Histatin 5-Bioadhesive Hydrogel Formulation

| Parameter | Finding |

|---|---|

| Polymer Used | Hydroxypropyl Methylcellulose (HPMC) |

| Application | Topical oral delivery against Oral Candidiasis |

| Release Profile | Controlled, sustained release |

| In Vitro Release | ~85% of Histatin 5 released at 1 hour |

| Key Advantage | Bioadhesive properties extend residence time on oral mucosa |

Data from studies on HPMC hydrogel formulations for Histatin 5. nih.govresearchgate.net

Liposomal Encapsulation for Sustained Peptide Release

Liposomal encapsulation is another strategy being explored to protect Histatin 5 from proteolytic degradation and to achieve prolonged release. nih.gov Liposomes are lipid-based vesicles that can encapsulate therapeutic agents, shielding them from enzymes. nih.gov

Research involving an analogue of Histatin 5 demonstrated that liposomes could be formulated to release the peptide over a period of 96 hours. nih.gov A peak release was observed after 5 hours, with a further increase after 30 hours. nih.gov This encapsulation was shown to be an effective method for protecting the peptide from the degradative action of enzymes like those found in saliva. nih.gov Different lipid compositions can be used to create liposomes with varying characteristics, such as size, encapsulation efficiency, and stability. For example, sonicated liposomes showed a higher encapsulation efficiency (34.5%) compared to extruded versions. nih.gov This sustained-release system maintains the peptide's antifungal action over an extended period, which could optimize the treatment of oral fungal infections. nih.gov

Methodological Approaches in Histatin 5 Acetate Research

In Vitro Assays for Antimicrobial Activity

The antimicrobial efficacy of Histatin 5 acetate (B1210297) is frequently quantified using fungal and bacterial growth inhibition assays. These methods are fundamental in determining the peptide's potency against various microorganisms. Common techniques include the measurement of Colony Forming Unit (CFU) counts and Optical Density (OD).

The CFU counting method provides a direct measure of viable cells. In a typical assay, a standardized suspension of microorganisms, such as Candida albicans, is incubated with varying concentrations of Histatin 5. Following the incubation period, the suspensions are serially diluted and plated on appropriate agar (B569324) plates. After a suitable incubation time for colony growth, the number of visible colonies is counted. The reduction in CFU in peptide-treated samples compared to a no-treatment control indicates the fungicidal or bactericidal activity. This method has been used to demonstrate that Histatin 5 can significantly reduce the viability of C. albicans. nih.gov

Optical density measurements offer a high-throughput alternative for assessing microbial growth inhibition. This method is particularly useful for kinetic studies. asm.org Microorganisms are cultured in a liquid medium in the presence of different concentrations of Histatin 5 in a microplate format. nih.govasm.org The growth of the microbial population is monitored over time by measuring the absorbance (or optical density) at a specific wavelength, commonly 600 nm (OD600), using a microplate reader. nih.govasm.org An increase in OD correlates with microbial proliferation, while a static or decreasing OD indicates growth inhibition or cell death. For instance, studies on Escherichia coli and Staphylococcus epidermidis have utilized OD measurements to demonstrate the dose-dependent growth inhibition by Histatin 5 derivatives. asm.org Similarly, the antifungal activity of Histatin 5 against C. albicans can be quantified by measuring the OD600 after overnight growth of cells previously exposed to the peptide. nih.gov

| Assay Method | Principle | Organisms Tested | Key Findings |

|---|---|---|---|

| Colony Forming Unit (CFU) Counts | Enumeration of viable microbial cells capable of forming colonies on solid media after treatment with Histatin 5. | Candida albicans | Provides a direct measure of cell viability and killing efficacy. nih.gov |

| Optical Density (OD) Measurements | Turbidimetric measurement of microbial growth in liquid culture; increased turbidity (OD) correlates with cell proliferation. | Candida albicans nih.govasm.org, Escherichia coli asm.org, Staphylococcus epidermidis asm.org | Allows for kinetic analysis of growth inhibition in a high-throughput format. asm.org |

Time-kill kinetics studies are employed to understand the rate at which Histatin 5 exerts its antimicrobial effects. These assays reveal whether the peptide's action is rapid or requires a longer duration of exposure. In these studies, a standardized microbial inoculum is exposed to a fixed concentration of Histatin 5. At various time points (e.g., 0, 1, 2, 4, and 6 hours), aliquots are withdrawn, serially diluted, and plated to determine the number of surviving cells by CFU counting.

Research on Candida albicans has shown that the killing activity of Histatin 5 is both time- and concentration-dependent. nih.gov For example, maximal killing of both the yeast (blastoconidia) and filamentous (germ tube) forms of C. albicans was observed after a 60-minute incubation with Histatin 5. bu.edu This relatively rapid action suggests that the peptide can efficiently engage with and disrupt essential cellular processes. Furthermore, these studies have indicated that the killing process is energy-dependent, as no significant killing is observed at low temperatures (4°C). nih.govbu.edu

| Incubation Time | Percent Killing (Approximate) | Key Observation |

|---|---|---|

| 1 min | ~28% (for S. aureus) | Initial rapid bactericidal effect observed against certain bacteria. frontiersin.org |

| 60 min | Maximal killing observed for C. albicans | Demonstrates the time-dependent nature of Histatin 5's antifungal activity. bu.edu |

| 5 hours | ~70% (for S. aureus) | Continued killing over an extended period. frontiersin.org |

The ability of microorganisms to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix, often leads to increased resistance to antimicrobial agents. Assays to evaluate the efficacy of Histatin 5 against biofilms are therefore crucial. These assays can be categorized into those that assess the inhibition of biofilm formation and those that measure the disruption of pre-formed biofilms.

To assess the inhibition of biofilm formation, microbial cells are incubated in a suitable growth medium with various concentrations of Histatin 5 in devices such as 96-well plates that support biofilm growth. nih.gov After an incubation period that allows for biofilm development in control wells, the metabolic activity of the resulting biofilms is often quantified using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. scielo.br This assay measures the activity of mitochondrial dehydrogenases, which reflects cell viability. Studies have shown that Histatin 5 can significantly inhibit the metabolic activity of C. albicans biofilms in a dose-dependent manner. scielo.brnih.gov For instance, at a concentration of 150 µg/mL, Histatin 5 was found to reduce the metabolic activity of a fluconazole-resistant C. albicans biofilm by 41%. scielo.br

For the disruption of pre-formed biofilms, mature biofilms are first established, and then they are treated with Histatin 5. The reduction in biofilm viability or structure is then measured. Confocal Laser Scanning Microscopy (CLSM) is a powerful tool used in these assays to visualize the three-dimensional structure of the biofilm and to assess the viability of cells within it, often using fluorescent stains that differentiate between live and dead cells. nih.gov CLSM has been used to demonstrate that Histatin 5 can reduce the thickness of C. albicans biofilms. scielo.brnih.gov For example, treatment with 150 µg/mL of Histatin 5 resulted in a 41.2% decrease in biofilm thickness. scielo.br

| Assay Type | Methodology | Key Finding | Reference |

|---|---|---|---|

| Inhibition of Biofilm Formation | XTT reduction assay to measure metabolic activity. | Histatin 5 dose-dependently inhibits the metabolic activity of C. albicans biofilms. | scielo.br |

| Disruption of Pre-formed Biofilm | Confocal Laser Scanning Microscopy (CLSM). | Histatin 5 significantly reduces the thickness of mature C. albicans biofilms. | scielo.brnih.gov |

In Vivo Models for Efficacy and Biological Effects

Murine Models of Oral Candidiasis

Murine models of oral candidiasis are crucial for evaluating the in vivo efficacy of antifungal agents like Histatin 5. nih.gov These models typically involve immunosuppressed mice to facilitate the establishment of a persistent oral infection with Candida albicans. nih.gov The infection is initiated by inoculating the oral cavity of the mice with a suspension of C. albicans.

In a common model, mice are treated with a topical formulation of Histatin 5, such as a bioadhesive hydrogel, applied directly to the oral mucosa. nih.gov The treatment is usually administered multiple times a day, starting a day after the initial infection. nih.gov The effectiveness of the treatment is assessed by quantifying the viable C. albicans counts recovered from the tongues of the treated mice compared to untreated controls. nih.gov This is typically done by homogenizing the excised tongue tissue and plating serial dilutions on appropriate growth media to count the colony-forming units (CFUs).

Results from these studies have shown that topical application of a Histatin 5 formulation can significantly reduce the fungal burden in the oral cavity of infected mice. nih.gov In some instances, Histatin 5 has been observed to not only prevent the development of oral candidiasis but also to clear existing lesions and reduce associated tissue inflammation. nih.gov These findings underscore the therapeutic potential of Histatin 5 as a topical treatment for oral fungal infections. nih.govnih.gov

Murine Models of Corneal Epithelial Injury

The wound-healing properties of Histatin 5 have been investigated using murine models of corneal epithelial injury. arvojournals.org In these models, a controlled wound is created on the corneal surface of anesthetized mice. arvojournals.org This can be achieved by mechanically removing a small area of the central epithelium. arvojournals.org

Following the injury, the mice are treated with topical applications of Histatin 5, typically administered multiple times a day. arvojournals.org The rate of wound healing is monitored over time by staining the cornea with fluorescein, which highlights the area of the epithelial defect. arvojournals.orgarvojournals.org The remaining wound area is then photographed and measured at different time points to calculate the percentage of wound closure. arvojournals.org

Studies using this model have demonstrated that topical application of Histatin 5 significantly accelerates the rate of corneal epithelial wound healing compared to control treatments. arvojournals.orgarvojournals.org This pro-epithelial effect suggests that Histatin 5 may have therapeutic applications in promoting the repair of ocular surface injuries. nih.govnih.gov In some studies, Histatin 5 has also been shown to reduce corneal opacification following alkali-induced injury. arvojournals.org

Histopathological Analysis of Infected and Treated Tissues

These tissue sections are then stained with various histological stains to highlight different cellular and microbial structures. nih.gov For instance, Periodic acid-Schiff (PAS) staining is commonly used to visualize fungal elements like yeast and hyphae within the tissue, allowing for the assessment of the extent of fungal invasion. nih.gov Other stains, such as hematoxylin (B73222) and eosin (B541160) (H&E), can be used to evaluate the degree of inflammation and tissue damage. nih.gov In studies of corneal injury, DAPI staining can be used to visualize cell nuclei and assess the reduction in wound size. arvojournals.org

Histopathological analyses have confirmed the findings from viable count assays in oral candidiasis models, showing a significant reduction in C. albicans invasion and associated inflammation in tissues treated with Histatin 5. nih.govnih.gov In corneal injury models, histological examination has provided pathological evidence of reduced wound size in Histatin 5-treated corneas. arvojournals.org These microscopic analyses provide a qualitative and semi-quantitative assessment of the therapeutic effects of Histatin 5, complementing other quantitative measures.

Peptide Synthesis and Characterization

Histatin 5 is a 24-amino acid peptide that can be chemically synthesized for research purposes. mdpi.com The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) methodologies, often following a FastMoc protocol. bohrium.com This involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The primary amino acid sequence of Histatin 5 is DSHAKRHHGYKRKFHEKHHSHRGY. mdpi.com During synthesis, protecting groups are used to prevent unwanted side reactions, and these are subsequently cleaved upon completion of the peptide chain. The synthesized peptide is then cleaved from the resin and purified, commonly using high-performance liquid chromatography (HPLC), to ensure a high degree of purity. bohrium.com

Characterization of the synthesized Histatin 5 is essential to confirm its identity and structural integrity. This is often achieved using techniques such as mass spectrometry to verify the correct molecular weight. bohrium.com Further characterization can involve circular dichroism (CD) spectroscopy to study the peptide's secondary structure in different solvent environments. bohrium.com In aqueous solutions, Histatin 5 typically exhibits a random coil structure, while in membrane-mimetic or non-aqueous environments, it can adopt a more α-helical conformation. mdpi.complos.org Nuclear magnetic resonance (NMR) spectroscopy can also be employed for a more detailed structural analysis. bohrium.com Functional characterization involves assessing the biological activity of the synthetic peptide, for example, by determining its minimum inhibitory concentration (MIC) against C. albicans. uobaghdad.edu.iq

Solid Phase Peptide Synthesis (SPPS)

The primary method for producing Histatin 5 and its fragments for research purposes is Solid Phase Peptide Synthesis (SPPS). This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is chemically anchored to an insoluble resin support. Researchers have successfully synthesized the full 24-amino acid sequence of Histatin 5 (Asp-Ser-His-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr) using this procedure. nih.govmdpi.com Furthermore, SPPS has been instrumental in creating various fragments of Histatin 5, which has been essential for identifying the specific regions of the peptide responsible for its biological activities. nih.gov For instance, fragments such as N16 (residues 1-16), C16 (residues 9-24), C14 (residues 11-24), C12 (residues 13-24), C10 (residues 15-24), and M10 (residues 7-16) have all been generated via SPPS to map its functional domains. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Release Kinetics

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is an indispensable tool in Histatin 5 research for both assessing the purity of the synthesized peptide and studying its degradation over time. nih.govoup.com Following synthesis and purification, HPLC is used to confirm that the peptide sample is homogenous and free of contaminants, with purity levels often exceeding 95-98%. oup.comnih.gov

Mass Spectrometry for Peptide Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the identity and integrity of synthesized Histatin 5. Following SPPS and HPLC purification, mass spectrometry is employed to verify that the peptide has the correct molecular weight, thus confirming its amino acid sequence. nih.govplos.org Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used for this purpose. nih.govoup.com Beyond simple confirmation, tandem mass spectrometry (MS/MS) is utilized to characterize the exact structure of the proteolytic fragments that form when Histatin 5 is exposed to enzymes, such as those found in saliva. nih.gov This provides detailed insights into the specific cleavage sites within the peptide sequence. nih.gov More advanced applications include the use of quantitative mass spectrometry to study changes in the mitochondrial proteome of Candida albicans after treatment with Histatin 5. nih.govnih.gov

Enzymatic Activity Assays

To understand the inhibitory potential of Histatin 5 on various enzymes, specific activity assays are conducted. These assays are crucial for characterizing its role in modulating pathological processes, such as periodontal disease.

Matrix Metalloproteinase (MMP) Inhibition Assays

Histatin 5 has been shown to inhibit the activity of host enzymes called matrix metalloproteinases (MMPs), which are implicated in the tissue destruction seen in periodontal disease. nih.govmdpi.com Specific assays using substrates like biotinylated gelatin are used to quantify this inhibition. Research has demonstrated that Histatin 5 can inhibit MMP-2 and MMP-9 with 50% inhibitory concentrations (IC50) of 0.57 µM and 0.25 µM, respectively. nih.govuniprot.org By synthesizing and testing different fragments of the peptide, studies have localized this inhibitory function to the C-terminal region of Histatin 5. A peptide fragment containing residues 9 to 22 showed inhibitory activity against MMP-9 that was identical to the full-length Histatin 5. nih.govresearchgate.net

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| MMP-2 | Histatin 5 | 0.57 |

| MMP-9 | Histatin 5 | 0.25 |

| MMP-9 | Histatin 5 (residues 1-14) | 21.4 |

| Histatin 5 (residues 4-15) | 20.5 | |

| Histatin 5 (residues 9-22) | 0.25 |

Bacterial Protease Inhibition Assays (e.g., Gingipains)

In addition to host enzymes, Histatin 5 can also inhibit proteases produced by bacteria, such as the gingipains from Porphyromonas gingivalis, a key pathogen in periodontitis. nih.gov These enzymes, which are crucial for the bacterium's virulence, are categorized based on their specificity for cleaving at either arginine (Arg-gingipains) or lysine (B10760008) (Lys-gingipain) residues. nih.gov Assays using synthetic substrates are employed to measure the inhibition of these purified enzymes by Histatin 5. researchgate.net

Kinetic analysis has revealed that Histatin 5 acts as a competitive inhibitor of Arg-gingipain, with an inhibition constant (Ki) of 15 µM. nih.govnih.gov Its inhibition of Lys-gingipain is more complex, affecting both the Km and Vmax, which suggests a mixed model of competitive and noncompetitive inhibition. nih.govuniprot.org The IC50 values for the inhibition of Arg-gingipain and Lys-gingipain have been determined to be 22.0 µM and 13.8 µM, respectively. nih.gov

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Arg-gingipain | Competitive | 22.0 ± 2.2 | 15 |

| Lys-gingipain | Mixed (Competitive and Noncompetitive) | 13.8 ± 1.5 | Not Determined |

Structural and Biophysical Studies

Investigating the three-dimensional structure and physical properties of Histatin 5 is key to understanding its mechanism of action. These studies often employ techniques that probe the peptide's conformation in different environments.

Circular dichroism (CD) has been used to examine the conformational preferences of Histatin 5. nih.gov These studies have shown that in aqueous solutions, Histatin 5 adopts a random, unordered structure. mdpi.com However, in non-aqueous solvents, which can mimic the environment of a cell membrane, it tends to form an α-helical structure. mdpi.com This structural flexibility is believed to be important for its biological function, particularly its ability to enter fungal cells. mdpi.com

More advanced biophysical techniques, such as small-angle X-ray scattering (SAXS) and computer simulations, have been used to study the effects of molecular crowding on the structure of Histatin 5. lu.se As an intrinsically disordered protein, it exists as an ensemble of different structures rather than a single, fixed conformation. lu.se These studies aim to understand how the crowded environment within biological fluids like saliva might influence its structural ensemble and, consequently, its function. lu.se

Circular Dichroism (CD) Spectrometry for Secondary Structure Determination

Circular Dichroism (CD) spectrometry is a biophysical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. This differential absorption provides information about the secondary structure of the molecule. The amide bonds in the peptide backbone are the primary chromophores in the far-UV region (around 190-250 nm), and their spatial arrangement in secondary structures like α-helices, β-sheets, and random coils results in distinct CD spectra. For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, whereas random coil structures are characterized by a strong negative band near 200 nm. doi.orgicdst.org

In the study of Histatin 5, CD spectrometry has been instrumental in elucidating its conformational flexibility. Research has consistently shown that Histatin 5 does not possess a fixed secondary structure in aqueous solutions, where it primarily exists in an unordered or random coil conformation. asm.orgnih.gov This is evidenced by CD spectra showing a characteristic negative band around 200 nm. doi.org

However, the conformation of Histatin 5 is highly dependent on its environment. In the presence of organic solvents, such as trifluoroethanol (TFE) and dimethyl sulfoxide (B87167) (DMSO), which mimic the hydrophobic environment of a cell membrane, Histatin 5 undergoes a significant conformational change. asm.orgnih.gov CD analysis reveals that in these non-aqueous solutions, the peptide adopts a more α-helical structure. asm.orgnih.gov This transition to an α-helical conformation is believed to be important for its biological activity. asm.org Studies have shown an increase in helical content with increasing concentrations of TFE. nih.govresearchgate.net Furthermore, the presence of metal ions, specifically zinc (Zn(II)), can also induce and stabilize an α-helical structure, a change that is detectable by CD spectroscopy. researchgate.net

| Condition | Predominant Secondary Structure | Key CD Spectral Features | Reference |

|---|---|---|---|

| Aqueous Solution (e.g., water, phosphate (B84403) buffer) | Random Coil / Unordered | Strong negative band near 200 nm | doi.orgasm.orgnih.gov |

| Trifluoroethanol (TFE) / Water Mixture | α-Helical | Increased negative bands around 208 nm and 222 nm | asm.orgnih.govresearchgate.net |

| Dimethyl Sulfoxide (DMSO) / Water Mixture | α-Helical | Shift towards helical characteristics | asm.orgnih.gov |

| Presence of Zinc (Zn(II)) ions | α-Helical (stabilized) | Conformational change towards α-helix | researchgate.net |

Electron Microscopy for Self-Assembly Analysis

Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM), is a high-resolution imaging technique used to visualize the morphology and self-assembly of macromolecules. In the context of peptide research, TEM allows for the direct observation of nanostructures, such as fibrils, nanotubes, and aggregates, formed through molecular self-assembly. The process typically involves adsorbing the peptide sample onto a grid, often followed by negative staining with a heavy metal salt (e.g., uranyl acetate) to enhance contrast. The electron-dense stain outlines the structures, allowing their size, shape, and organization to be determined. nih.gov

Research into Histatin 5 and its derivatives has utilized TEM to investigate their capacity for self-assembly. While the native Histatin 5 peptide does not typically form ordered assemblies, specific amino acid substitutions can induce this property. nih.gov For example, a study focusing on a derivative of Histatin 5, designated dhvar2, showed no ordered self-assembly when imaged with TEM. However, by substituting a single amino acid (leucine to phenylalanine at position 7), the resulting variant, L7F, demonstrated a high propensity to form long, unbranched nanoassemblies. nih.gov This highlights that the self-assembly of Histatin 5 is not an intrinsic property but can be engineered. The formation of these nanostructures by the L7F variant was correlated with an increase in its antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting that self-assembly can be a crucial factor in the peptide's mechanism of action against certain microbes. nih.gov

The standard procedure for preparing these peptides for TEM analysis involves dissolving the lyophilized powder, heating to ensure a monomeric state, and then allowing the solution to cool, which facilitates the self-assembly process for peptides prone to it. nih.gov The samples are then applied to carbon-coated copper grids and stained for visualization. nih.gov

| Peptide | Self-Assembly Observation | Observed Morphology | Reference |

|---|---|---|---|

| Histatin 5 (Native) | Generally does not form ordered assemblies | N/A (Disordered) | nih.gov |

| dhvar2 (Histatin 5 derivative) | No ordered assemblies observed | N/A (Disordered) | nih.gov |

| L7F (dhvar2 with L7F substitution) | Self-assembles | Long, unbranched nanoassemblies | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.